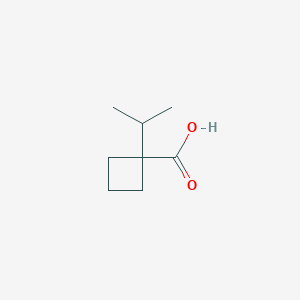

1-(Propan-2-yl)cyclobutane-1-carboxylic acid

Description

1-(Propan-2-yl)cyclobutane-1-carboxylic acid is a cyclobutane ring system functionalized with a carboxylic acid group at position 1 and an isopropyl (propan-2-yl) substituent at the same carbon. The cyclobutane ring introduces significant steric strain, influencing the compound’s conformational flexibility and reactivity.

Properties

IUPAC Name |

1-propan-2-ylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(2)8(7(9)10)4-3-5-8/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMNQUKYWUCGFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)cyclobutane-1-carboxylic acid can be synthesized through various organic synthesis methods. One common approach involves the cyclization of a suitable precursor, such as 1-(propan-2-yl)cyclobutanol, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The isopropyl group can undergo substitution reactions with halogens or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed:

Oxidation: Esters, amides, and other carboxylic acid derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated cyclobutane derivatives.

Scientific Research Applications

1-(Propan-2-yl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, influencing their activity. The isopropyl group may enhance the compound’s hydrophobic interactions, affecting its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylic Acid Derivatives

Structural and Functional Group Variations

Cyclobutane carboxylic acid derivatives differ primarily in their substituents, which dictate their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties

*Molecular weight inferred from structural analogs (e.g., ).

Electronic and Steric Effects

- Isopropyl Substituent : The electron-donating isopropyl group slightly reduces the acidity of the carboxylic acid (estimated pKa ~4.5–5.0) compared to unsubstituted cyclobutane carboxylic acid (pKa ~4.2) . Its steric bulk may hinder interactions in enzymatic binding pockets.

- Amino Group: 1-Amino-1-cyclobutanecarboxylic acid exhibits higher acidity (pKa ~1.8–2.2) due to the electron-withdrawing NH₂ group. It also participates in hydrogen bonding, enhancing solubility in aqueous media .

- Cyanomethyl Group: The nitrile’s strong electron-withdrawing effect lowers the pKa further (~2.5), increasing reactivity in nucleophilic acyl substitution reactions .

Biological Activity

1-(Propan-2-yl)cyclobutane-1-carboxylic acid, also known as 1-isopropylcyclobutane-1-carboxylic acid, is an organic compound with the molecular formula CHO and a molecular weight of 142.2 g/mol. Its structure features a cyclobutane ring substituted with an isopropyl group and a carboxylic acid functional group. This compound has garnered interest due to its potential biological activities, although specific studies on its pharmacological properties remain limited.

Chemical Structure

The compound can be represented as follows:

Structural Characteristics:

- Cyclobutane Ring: A four-membered carbon ring that can exhibit unique reactivity due to angle strain.

- Isopropyl Group: Enhances lipophilicity, potentially affecting biological interactions.

- Carboxylic Acid Group: The presence of this functional group allows for typical reactions such as esterification and decarboxylation.

Biological Activity Overview

The biological activity of this compound is primarily inferred from studies on structurally similar compounds. While direct studies on this specific compound are scarce, the following points summarize its potential biological interactions:

- Enzyme Interactions: Compounds with similar structures have been shown to interact with various enzymes, suggesting that this compound may also possess enzyme inhibitory or modulatory effects.

- Receptor Binding: The cyclobutane framework may allow for interactions with receptor sites, potentially influencing signal transduction pathways.

- Synthetic Versatility: The carboxylic acid functionality makes it a valuable intermediate for synthesizing more complex molecules that could exhibit enhanced biological activities.

Case Studies and Research Findings

Research on related compounds provides insight into the potential biological activities of this compound:

Table 1: Similar Compounds and Their Biological Activities

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 3-(Propan-2-yl)cyclobutane-1-carboxylic acid | Cyclobutane derivative | Antimicrobial properties in vitro |

| 1-Amino-2-isopropylcyclobutane-1-carboxylic acid | Amino acid derivative | Enhanced receptor binding affinity |

| 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid | Unsaturated cyclobutane | Exhibits anti-inflammatory effects |

Discussion of Findings:

The table above illustrates how variations in the structural features of cyclobutane derivatives can lead to significant differences in biological activity. For instance, the introduction of an amino group in 1-amino derivatives has been associated with increased receptor binding capabilities, which may also apply to modifications involving the carboxylic acid group.

While specific mechanisms for this compound are not well-documented, potential mechanisms based on related compounds include:

- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders .

- Modulation of Receptor Activity: The structural properties may allow it to act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(Propan-2-yl)cyclobutane-1-carboxylic acid that influence its reactivity in organic synthesis?

- Methodological Answer : The cyclobutane ring introduces significant ring strain (~110 kJ/mol), enhancing reactivity in ring-opening or functionalization reactions. The isopropyl substituent (propan-2-yl group) sterically shields the carboxylic acid moiety, affecting regioselectivity in nucleophilic attacks. Conformational analysis via X-ray crystallography or NMR (e.g., NOESY) can reveal spatial arrangements, while computational tools like Gaussian (DFT/B3LYP/6-31G*) model steric and electronic effects .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for carboxylic acids: use PPE (nitrile gloves, lab coat), work in a fume hood, and avoid inhalation/contact. Neutralize spills with sodium bicarbonate. Store at 2–8°C in airtight containers. Reference Safety Data Sheets (SDS) for specific flammability or reactivity data, as cyclobutane derivatives may decompose exothermically under heat .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm.

- Structure : High-resolution MS (ESI+) for molecular ion confirmation; - and -NMR in DMSO- to resolve cyclobutane proton coupling (e.g., ) and isopropyl methyl splitting .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the conformational stability of this compound in solution?

- Methodological Answer : Use ORCA or Gaussian to calculate torsional energy profiles for the cyclobutane ring. Apply solvation models (e.g., COSMO-RS) to simulate solvent effects. Compare computed -NMR chemical shifts (via GIAO method) with experimental data to validate predictions. Studies on analogous cyclopropane derivatives show that steric repulsion between the isopropyl group and carboxylic acid alters puckering angles .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives for medicinal chemistry applications?

- Methodological Answer :

- Chiral Resolution : Use (-)-Menthol or (R)-1-Phenylethylamine as resolving agents via diastereomeric salt crystallization.

- Asymmetric Catalysis : Employ Pd-catalyzed cyclopropane ring expansion with prochiral alkenes and a Josiphos ligand (e.g., SL-J009-1) for >90% ee.

- Validation : Chiral HPLC (Chiralpak IA column, hexane/IPA eluent) to confirm enantiopurity .

Q. How do steric and electronic effects of the isopropyl substituent influence the cyclobutane ring's reactivity in cross-coupling reactions?

- Methodological Answer : The isopropyl group hinders transmetalation in Suzuki-Miyaura couplings by blocking palladium coordination sites. Mitigate this by using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C). For Sonogashira reactions, electron-withdrawing substituents on the cyclobutane increase alkyne activation energy, requiring CuI/EtN as co-catalysts. Kinetic studies (e.g., in situ IR monitoring) quantify steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.